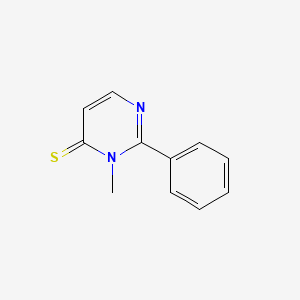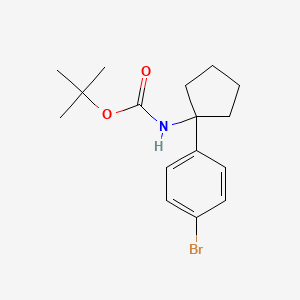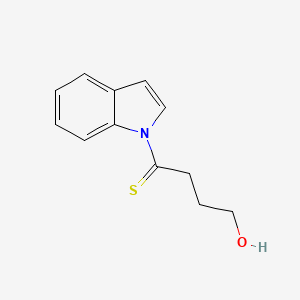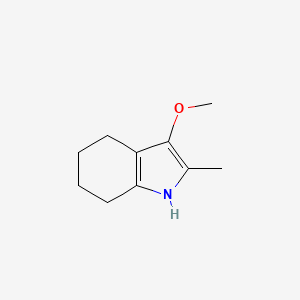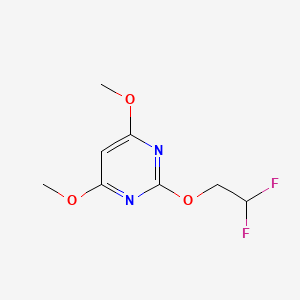
2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine is a chemical compound with a unique structure that includes both difluoroethoxy and dimethoxypyrimidine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine typically involves the reaction of 2,4,6-trimethoxypyrimidine with 2,2-difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with nucleic acid synthesis or protein function, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Difluoroethoxy)-4,6-dimethoxypyridine
- 2-(2,2-Difluoroethoxy)-4,6-dimethoxybenzene
- 2-(2,2-Difluoroethoxy)-4,6-dimethoxyquinoline
Uniqueness
2-(2,2-Difluoroethoxy)-4,6-dimethoxypyrimidine is unique due to its specific combination of difluoroethoxy and dimethoxypyrimidine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, enhancing its potential as a research tool and therapeutic agent.
Eigenschaften
Molekularformel |
C8H10F2N2O3 |
|---|---|
Molekulargewicht |
220.17 g/mol |
IUPAC-Name |
2-(2,2-difluoroethoxy)-4,6-dimethoxypyrimidine |
InChI |
InChI=1S/C8H10F2N2O3/c1-13-6-3-7(14-2)12-8(11-6)15-4-5(9)10/h3,5H,4H2,1-2H3 |
InChI-Schlüssel |
GGPLVGJYUBWSKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC(=N1)OCC(F)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13096828.png)
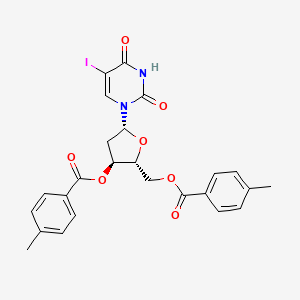
![6-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096831.png)
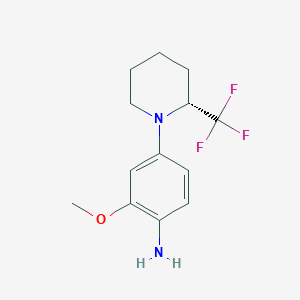
![[(6-Amino-3-ethyl-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)sulfanyl]acetic acid](/img/structure/B13096837.png)
![Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13096840.png)


